methyl 4-[(5-aminopyridin-2-yl)oxy]benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(5-aminopyridin-2-yl)oxy]benzoate typically involves the reaction of 5-aminopyridine-2-ol with methyl 4-bromobenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(5-aminopyridin-2-yl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Methyl 4-[(5-aminopyridin-2-yl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-[(5-aminopyridin-2-yl)oxy]benzoate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(3-aminopyridin-2-yl)oxy]benzoate: Similar structure but with the amino group at the 3-position of the pyridine ring.
Methyl 4-(5-aminopyridin-2-yl)benzoate: Lacks the oxy linkage between the pyridine and benzoate moieties.
Uniqueness
Methyl 4-[(5-aminopyridin-2-yl)oxy]benzoate is unique due to its specific substitution pattern and the presence of both an ester and an amino group. This combination of functional groups allows for diverse chemical reactivity and potential biological activity .
Properties
CAS No. |
869108-96-3 |
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Molecular Formula |
C13H12N2O3 |
Molecular Weight |
244.2 |
Purity |
95 |
Origin of Product |
United States |
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